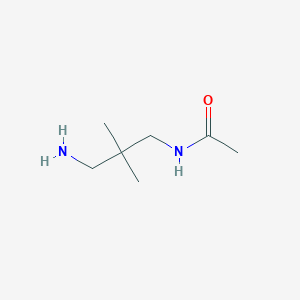
N-(3-amino-2,2-dimethylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-2,2-dimethylpropyl)acetamide is a chemical compound with the molecular formula C7H16N2O. It is known for its role as a selective and competitive antagonist of the P2X7 purinergic receptor, which is involved in various physiological and pathological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2,2-dimethylpropyl)acetamide typically involves the reaction of 3-amino-2,2-dimethylpropanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-amino-2,2-dimethylpropanol+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-amino-2,2-dimethylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
N-(3-amino-2,2-dimethylpropyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in modulating the P2X7 receptor, which is involved in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as neuropathic pain and inflammation.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mécanisme D'action
N-(3-amino-2,2-dimethylpropyl)acetamide exerts its effects by selectively binding to and antagonizing the P2X7 purinergic receptor. This receptor is involved in the regulation of intracellular calcium levels and the release of proinflammatory cytokines such as interleukin-1β (IL-1β). By blocking the receptor, the compound can reduce inflammation and modulate immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide: Another P2X7 receptor antagonist with similar properties.
A-740003: A well-known P2X7 receptor antagonist with a similar mechanism of action
Uniqueness
N-(3-amino-2,2-dimethylpropyl)acetamide is unique due to its specific structure, which allows for selective and potent antagonism of the P2X7 receptor. This makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
N-(3-amino-2,2-dimethylpropyl)acetamide |
InChI |
InChI=1S/C7H16N2O/c1-6(10)9-5-7(2,3)4-8/h4-5,8H2,1-3H3,(H,9,10) |
Clé InChI |
JRDDSVCKIHBGHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(C)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
![[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
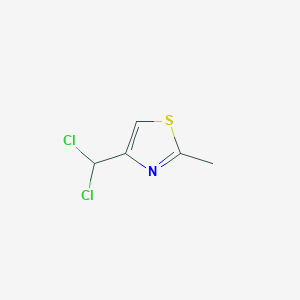
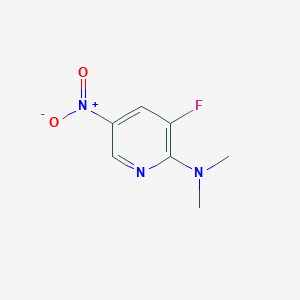
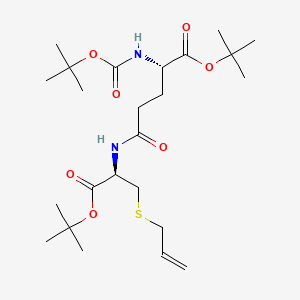

![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
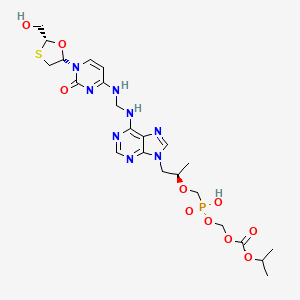
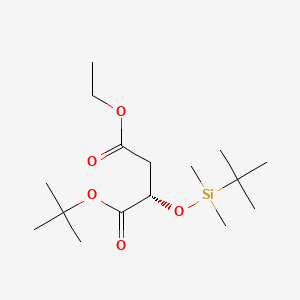
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
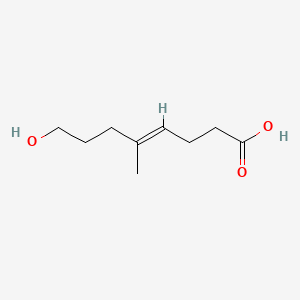
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
